molecular formula C6H10N4 B1446657 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1508111-51-0

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1446657
CAS No.: 1508111-51-0
M. Wt: 138.17 g/mol
InChI Key: REOIFIQXXPQRBP-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with esters of fluorinated acids or activated carbonyl compounds . Another approach includes the use of amidrazones in cyclization reactions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways related to cancer . The inhibition of this kinase can lead to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-5-1-2-6-9-8-4-10(6)3-5/h4-5H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOIFIQXXPQRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=CN2CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 3
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 4
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 5
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 6
5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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